molecular formula C11H14F3N3O2 B2942577 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1396807-26-3

1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2942577
CAS No.: 1396807-26-3
M. Wt: 277.247
InChI Key: XTTZNJZCEAHNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a heterocyclic compound featuring a piperidine ring linked to a propan-1-one moiety and a 1,3,4-oxadiazole substituted with a trifluoromethyl (-CF₃) group.

Properties

IUPAC Name

1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-2-8(18)17-5-3-4-7(6-17)9-15-16-10(19-9)11(12,13)14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZNJZCEAHNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a derivative of oxadiazole known for its diverse biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a 1,3,4-oxadiazole ring, linked to a piperidine moiety. This unique structure contributes to its biological activity.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively. In vitro assays using the DPPH radical scavenging method demonstrated that certain oxadiazole derivatives exhibited radical scavenging activities ranging from 32.0% to 87.3% at a concentration of 25 µM, compared to ascorbic acid as a reference .

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory potential of oxadiazole derivatives through models such as carrageenan-induced paw edema. Results indicated significant edema inhibition (23.6% to 82.3%) at doses of 25 mg/kg, outperforming the standard drug Indomethacin . This suggests that compounds like this compound may serve as effective anti-inflammatory agents.

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been documented across various cancer cell lines. A study highlighted that certain diarylamides and ureas containing the 1,3,4-oxadiazole framework exhibited broad-spectrum antiproliferative activity against different cancer types . The specific mechanism often involves the induction of apoptosis in cancer cells.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, an oxadiazole derivative demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ). The treatment resulted in reduced levels of pro-inflammatory cytokines and lipid peroxidation while enhancing antioxidant enzyme activities in the brain . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

A related study evaluated the antimicrobial properties of similar oxadiazole compounds against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated notable antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 15.62 µg/ml .

Data Summary

Biological Activity Method Results
AntioxidantDPPH Assay32.0% - 87.3% scavenging at 25 µM
Anti-inflammatoryPaw Edema Model23.6% - 82.3% inhibition at 25 mg/kg
AnticancerCell Line StudiesBroad-spectrum activity against various cancers
NeuroprotectivePTZ ModelReduced pro-inflammatory markers and enhanced antioxidant levels
AntimicrobialDisk DiffusionMICs of 15.62 µg/ml against bacterial and fungal strains

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Oxadiazole Substituent Core Heterocycle Key Modifications
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one -CF₃ Piperidine Propan-1-one linkage
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one 4-Chlorophenyl Propan-1-one Phenoxyphenyl backbone
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one -CCl₃ Benzimidazole Trichloromethyl substitution
BIA 3-335 3-(Trifluoromethyl)phenyl Piperazine Nitrophenyl and dihydroxy groups
2-(2-Fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one Pyrazole Piperidine Fluorophenoxy linkage

Physicochemical Properties

The trifluoromethyl group in the target compound likely improves its lipophilicity (logP) compared to analogs with chloro or methoxy substituents. For example:

  • Compound 4c (4-chlorophenyl-substituted): Melting point = 142°C, yield = 60% .
  • Compound 4d (2-acetoxyphenyl-substituted): Melting point = 136–138°C, yield = 66% .
  • Compound 4h (4-methoxyphenyl-substituted): Yield = 58% .

Anti-inflammatory Activity

Compounds with electron-withdrawing groups (e.g., -NO₂, -Cl) on the oxadiazole exhibit enhanced anti-inflammatory effects:

  • 4d (2-acetoxyphenyl): 65.63% inhibition .
  • 4i (3,4-dimethoxyphenyl): 62.50% inhibition .
    The trifluoromethyl group in the target compound may similarly enhance activity by modulating electron density.

Anticancer Activity

  • 1-(1H-Benzimidazol-2-yl)-3-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one : Demonstrated significant proliferation inhibition .
  • Trifluoromethyl vs. Trichloromethyl : The -CF₃ group in the target compound may offer better metabolic stability than -CCl₃, which is prone to dehalogenation .

Receptor Interactions

  • BIA 3-335 : Acts as a serotonin (5-HT₄) receptor partial agonist, highlighting the role of trifluoromethylphenyl groups in receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.